molecular formula C13H19N5O4 B2490688 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 330202-51-2

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B2490688
CAS No.: 330202-51-2
M. Wt: 309.326
InChI Key: LPIFWPHIWHLJSS-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core with substitutions at positions 3, 7, and 7. Its structure includes:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidative demethylation.
  • 7-(2-Methoxyethyl) chain: Modifies solubility and membrane permeability.

This compound is studied for its pharmacological activity, particularly as a modulator of adenosine receptors or ATP-sensitive potassium (KATP) channels .

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c1-16-10-9(11(19)15-13(16)20)18(5-6-21-2)12(14-10)17-3-7-22-8-4-17/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFWPHIWHLJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methylxanthine

3-Methylxanthine is synthesized through selective methylation of xanthine using dimethyl sulfate or methyl iodide under alkaline conditions:
$$
\text{Xanthine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 3\text{-Methylxanthine} + \text{HI}
$$
Key conditions :

  • Solvent: DMF or acetone
  • Base: Potassium carbonate (K$$2$$CO$$3$$)
  • Temperature: 60–80°C
  • Yield: ~70–85%

Alkylation at the 7-Position: Introducing the 2-Methoxyethyl Group

The 7-position of xanthine derivatives is highly reactive toward alkylation due to its lone pair availability. Introducing the 2-methoxyethyl group necessitates alkylation with 2-methoxyethyl bromide or analogous agents.

Procedure for 7-Alkylation

  • Substrate : 3-Methylxanthine
  • Alkylating agent : 2-Methoxyethyl bromide
  • Conditions :
    • Base: K$$2$$CO$$3$$ (2.5 equiv)
    • Catalyst: Tetraethylammonium bromide (TEBA, 0.1 equiv)
    • Solvent: Acetone
    • Temperature: Reflux (56°C)
    • Duration: 12–24 hours

Reaction equation :
$$
3\text{-Methylxanthine} + \text{CH}2\text{CH}2\text{OCH}3\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{TEBA}} 7\text{-(2-Methoxyethyl)-3-methylxanthine} + \text{KBr}
$$
Yield : ~60–75%

Optimization Insights

  • Phase-transfer catalysts (e.g., TEBA) enhance reaction efficiency by solubilizing ionic species in organic solvents.
  • Excess alkylating agent (1.2–1.5 equiv) ensures complete conversion.
  • Post-reaction purification via recrystallization (ethanol/water) yields >95% purity.

Functionalization at the 8-Position: Morpholine Substitution

The 8-position is typically halogenated (Cl or Br) to enable nucleophilic substitution with morpholine.

Halogenation at the 8-Position

Chlorination using phosphorus oxychloride (POCl$$_3$$) is a standard method:

  • Substrate : 7-(2-Methoxyethyl)-3-methylxanthine
  • Reagent : POCl$$_3$$ (5 equiv)
  • Conditions :
    • Solvent: Toluene
    • Temperature: 110°C
    • Duration: 6–8 hours

Reaction equation :
$$
7\text{-(2-Methoxyethyl)-3-methylxanthine} + \text{POCl}3 \rightarrow 8\text{-Chloro-7-(2-methoxyethyl)-3-methylpurine-2,6-dione} + \text{H}3\text{PO}_4
$$
Yield : ~50–65%

Nucleophilic Substitution with Morpholine

The 8-chloro intermediate undergoes displacement with morpholine under basic conditions:

  • Substrate : 8-Chloro-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
  • Nucleophile : Morpholine (2.0 equiv)
  • Conditions :
    • Base: K$$2$$CO$$3$$ (3.0 equiv)
    • Solvent: n-Butanol
    • Temperature: 90°C
    • Duration: 40–48 hours

Reaction equation :
$$
8\text{-Cl} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{n-BuOH}} 8\text{-Morpholin-4-yl} + \text{KCl}
$$
Yield : ~45–60%

Critical Parameters

  • Solvent choice : Polar aprotic solvents (e.g., DMF) accelerate substitution but may require higher temperatures.
  • Morpholine excess : Ensures complete displacement of chloride.
  • Purification : Column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH) isolates the product.

Alternative Synthetic Pathways

Mitsunobu Reaction for 8-Substitution

In cases where halogenation is challenging, the Mitsunobu reaction offers an alternative for introducing morpholine:

  • Substrate : 8-Hydroxy-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
  • Reagents : Morpholine, DIAD (diisopropyl azodicarboxylate), PPh$$_3$$
  • Conditions :
    • Solvent: THF
    • Temperature: 0°C to RT
    • Duration: 12 hours

Yield : ~40–55%

One-Pot Alkylation-Substitution

Sequential alkylation and substitution in a single reaction vessel reduces intermediate isolation:

  • Step 1 : 7-Alkylation with 2-methoxyethyl bromide (as in Section 3).
  • Step 2 : In situ halogenation with POCl$$_3$$.
  • Step 3 : Morpholine addition without isolating the 8-chloro intermediate.

Advantages : Higher overall yield (∼50–60%) and reduced processing time.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • $$^1$$H NMR : Key signals include:
    • δ 3.24 (s, 3H, 3-CH$$3$$)
    • δ 3.45–3.50 (m, 4H, morpholine CH$$2$$)
    • δ 4.10–4.30 (m, 4H, 7-OCH$$2$$CH$$2$$OCH$$_3$$)
  • LC-MS : [M+H]$$^+$$ at m/z 352.2 (calculated for C$${15}$$H$${21}$$N$$5$$O$$4$$)
  • IR : Peaks at 1700 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-N).

Challenges and Optimization Opportunities

Regioselectivity in Alkylation

Competing alkylation at the 1- or 9-positions is mitigated by:

  • Steric hindrance : Bulkier alkylating agents favor 7-position reactivity.
  • Low-temperature kinetics : Slower reactions enhance selectivity.

Morpholine Substitution Efficiency

  • Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields.
  • Catalytic iodide additives (e.g., KI): Enhance chloride displacement rates via Finkelstein-like mechanisms.

Industrial-Scale Considerations

For large-scale production:

  • Continuous flow reactors : Improve heat management and reproducibility.
  • Solvent recovery : n-Butanol and acetone are recycled via distillation.
  • Waste minimization : KI/KBr byproducts are reclaimed for halogenation steps.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to reduced proliferation of cancer cells or decreased inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Purine-2,6-dione Family

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Compound Name Substituent at Position 7 Substituent at Position 3 Substituent at Position 8 Key Therapeutic Target
7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione 2-Methoxyethyl Methyl Morpholin-4-yl KATP channels
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) 2-Hydroxyethyl Methyl 1-Methyl (theophylline backbone) Bronchodilation
Linagliptin (BI1356BS) 2-Butyn-1-yl Methyl (3R)-3-Amino-1-piperidinyl DPP-4 inhibitor (diabetes)
VU0071063 4-(1,1-Dimethylethyl)phenylmethyl Methyl - KATP channel stimulant
Dasantafil 3-Bromo-4-methoxybenzyl 2-Hydroxyethyl (1R,2R)-2-Hydroxycyclopentylamino PDE5 inhibitor (erectile dysfunction)
Key Structural Insights :
  • Position 7 : Methoxyethyl (target compound) vs. hydroxyethyl (etophylline) or bulky aryl groups (VU0071063). The methoxyethyl group may enhance lipophilicity and CNS penetration compared to polar hydroxyethyl derivatives .
  • Position 8: Morpholin-4-yl (target compound) vs. piperidinyl (linagliptin) or amino-cyclopentyl (dasantafil). Morpholine’s oxygen atom may improve hydrogen-bonding interactions with receptors .

Pharmacological and Functional Differences

Table 2: Pharmacological Activity Comparison
Compound Primary Target IC50/EC50 (nM) Selectivity Notes
This compound KATP channels Not reported Enhanced selectivity for SUR1 vs. SUR2 subtypes
VU0071063 KATP channels EC50 = 120 Activates SUR2-containing channels
Linagliptin DPP-4 IC50 = 1–10 Long-acting due to xanthine-based binding
Etophylline Adenosine receptors ~5000 Non-selective; bronchodilatory effects
Functional Insights :
  • The target compound’s morpholin-4-yl group may confer subtype-specific KATP channel modulation, unlike VU0071063, which activates SUR2 isoforms .
  • Unlike etophylline, which broadly inhibits adenosine receptors, the methoxyethyl and morpholine substitutions likely shift activity toward ion channel modulation .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Plasma Half-Life (h)
This compound ~350 1.8 0.15 (pH 7.4) 4–6 (rodent)
Etophylline 224.2 -0.5 12.5 (aqueous) 3–4
Linagliptin 472.54 2.1 0.02 12–14
Key Findings :
  • The methoxyethyl group increases LogP compared to etophylline, suggesting better membrane permeability but lower aqueous solubility .
  • Linagliptin’s higher molecular weight and LogP correlate with prolonged half-life and tissue retention .

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a purine core with specific substituents that are crucial for its biological activity. The presence of the morpholine group and the methoxyethyl side chain contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in lipid metabolism. Specifically, it has been studied for its inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value in the nanomolar range against specific tumor cells, indicating potent antiproliferative effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-70.72
HCT-1160.85
HepG20.65

Enzyme Inhibition

The compound's ability to inhibit NAPE-PLD was highlighted in structure-activity relationship studies. Modifications to the morpholine substituent significantly affected potency. For example, replacing morpholine with more hydrophobic groups increased inhibitory activity by up to tenfold .

Table 2: SAR Analysis

SubstituentPotency IncreaseReference
MorpholineBaseline
Dimethylamine2-fold increase
Pyrrolidine4-fold increase

Case Study 1: In Vivo Efficacy

In a recent study, the compound was administered to animal models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Safety Profile

Safety assessments revealed that while the compound exhibited strong biological activity, it also showed a favorable safety profile with minimal adverse effects at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution at the purine core. For example, substituting halogenated intermediates with morpholine derivatives under reflux conditions (methanol, 8 hours, 60–80°C) achieves functionalization at the 8-position . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol balances cost and reactivity .
  • Temperature control : Reflux minimizes side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
    Key Data :
ParameterConditionYield RangeReference
SolventMethanol65–75%
Reaction Time8–12 hours
Temperature60–80°C (reflux)

Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are most reliable for characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the 2-methoxyethyl group shows characteristic triplet peaks (δ ~3.5–4.0 ppm for CH2_2O) and singlet for N-methyl (δ ~3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C15_{15}H22_{22}N6_6O4_4: 383.1959) .
  • X-ray Crystallography : Resolves stereochemistry and confirms morpholine ring orientation .

Advanced Research Questions

Q. How do structural modifications at the 7-(2-methoxyethyl) and 8-morpholinyl positions influence the compound's interactions with biological targets?

  • Methodological Answer :
  • 7-position : The 2-methoxyethyl group enhances solubility and modulates pharmacokinetics. Replacing it with hydrophobic chains (e.g., benzyl) reduces aqueous stability but increases membrane permeability .
  • 8-position : Morpholine improves hydrogen-bonding capacity. Substituting with piperazine alters target selectivity (e.g., kinase vs. phosphatase inhibition) .
    Case Study :
  • A derivative with 7-(3-chlorobenzyl) and 8-sulfanyl groups showed 3-fold higher binding affinity to kinase targets compared to the morpholinyl analog .

Q. What analytical strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests to distinguish direct target effects from off-target interactions .
  • Control Standardization : Use reference compounds (e.g., staurosporine for kinase studies) to normalize inter-lab variability .
  • Data Reprodubility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and physiological conditions (pH, temperature) .

Q. How can computational methods be integrated with experimental data to predict the compound's stability under physiological conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis at the purine carbonyl) .
  • HPLC-MS Stability Studies : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
    Example Workflow :

Perform MD simulations to identify labile bonds.

Validate with accelerated stability testing (40°C/75% RH for 4 weeks).

Correlate degradation kinetics with computational predictions .

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